Artesunate

Overview

Description

Artesunate is a medication used to treat malaria . It is often used as part of combination therapy, such as this compound plus mefloquine . It is not used for the prevention of malaria . This compound can be given by injection into a vein, injection into a muscle, by mouth, and by rectum .

Synthesis Analysis

This compound is developed from artemisinin, which is extracted from the plant Artemisia annua . An efficient and economically viable approach for the large-scale conversion of artemisinin into the anti-malarial frontline drug this compound was developed . This advanced synthesis includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .

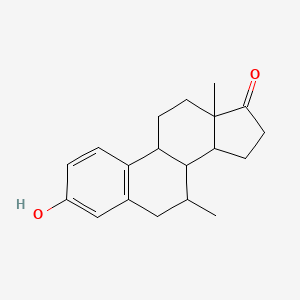

Molecular Structure Analysis

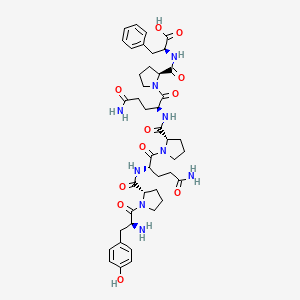

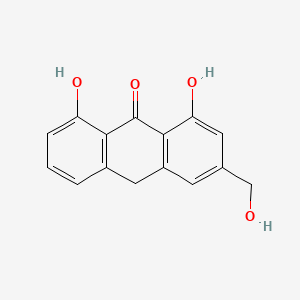

This compound is a small molecule, a hydrophilic derivative of artemisinin . It has a chemical formula of C19H28O8 . The three-dimensional structure of this compound was retrieved from PubChem .

Chemical Reactions Analysis

The transformation of artemisinin into this compound was commonly realized by a two-step process involving the reduction with NaBH4 .

Physical And Chemical Properties Analysis

This compound is a semisynthetic derivative of artemisinin. Its water solubility facilitates absorption and provides an advantage over other artemisinins because it can be formulated as oral, rectal, intramuscular, and intravenous preparations .

Scientific Research Applications

Antimalarial Efficacy

Artesunate, derived from the herb Artemisia annua, is primarily recognized for its antimalarial properties. It is effective against Plasmodium falciparum malaria, showing a rapid clinical effect in various formulations including oral, rectal, and parenteral. It's particularly ideal for treating severe malaria, including cerebral disease, due to its rapid onset of action and convenient dosage regimen (Barradell & Fitton, 1995).

Potential in Cancer Therapy

This compound has shown promising results in cancer therapy. Studies have reported its cytotoxic effects on several human cancer cell lines, including leukemia, colon cancer, and melanoma. Notably, in a compassionate-use basis, patients with metastatic uveal melanoma treated with this compound in combination with standard chemotherapy experienced temporary response and disease stabilization, suggesting this compound as a potential adjuvant in cancer treatment (Berger et al., 2005).

Effects on Hepatic Fibrosis

Research indicates this compound's effectiveness in alleviating hepatic fibrosis induced by multiple pathogenic factors. The mechanism involves inhibition of the LPS/TLR4/NF-κB signaling pathway, leading to reduced inflammatory infiltration and accumulation of extracellular matrix in hepatic fibrosis (Lai et al., 2015).

Influence on Angiogenesis and Vascular Growth Factors

This compound exhibits an inhibitory effect on angiogenesis and downregulates the expression of vascular endothelial growth factor (VEGF) in chronic myeloid leukemia cells. This suggests its potential role in CML therapy by affecting the angiogenic abilities and VEGF production in tumor cells (Zhou et al., 2007).

Neuroprotective Role in Hepatic Encephalopathy

Studies show this compound's potential neuroprotective role in hepatic encephalopathy (HE), particularly against ammonia toxicity. It protects neurons and astroglial cells from ammonia-induced damage and dysfunction, suggesting a new avenue for treating HE (Wu et al., 2016).

Impact on T Cell Activation

This compound impacts immune response by inhibiting the proliferation of naïve CD4+ T cells while enhancing the function of effector T cells. This suggests its potential utility in modulating immune responses, with implications for conditions involving T cell activation (Lee et al., 2015).

Potential in COVID-19 Treatment

Considering this compound's anti-inflammatory, anticarcinogenic, and antiviral activity, there is speculation about its effectiveness in treating COVID-19. It might act through anti-inflammatory activity, endocytosis inhibition mechanism, and NF-κB signal pathway modulation. This compound could also influence neurological complications related to COVID-19 infection (Uzun et al., 2020).

Mechanism of Action

Artesunate, also known as Arsumax, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua . It is primarily used for the treatment of severe malaria .

Target of Action

This compound’s primary targets are the various asexual forms of the Plasmodium parasites, which are responsible for malaria . It acts on these targets to clear the parasites from the blood within 48 to 72 hours .

Mode of Action

This compound is quickly metabolized into dihydroartemisinin (DHA), an active metabolite . Both this compound and DHA block the asexual forms of the Plasmodium parasites . The exact mechanism of action of this compound is still under investigation, but it is believed to involve the generation of reactive oxygen species, destabilizing the parasite membrane, inhibiting heme polymerization, and alkylating proteins .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been reported to inhibit airway remodeling in asthma via the MAPK signaling pathway . It also activates the Nrf2 and HO-1 signaling pathways, inhibits the release of reactive oxygen species, and interferes with the expression of genes and proteins associated with oxidative stress . In addition, it has been found to activate the ATF4-CHOP-CHAC1 pathway .

Pharmacokinetics

This compound has a short half-life, leading to high initial concentrations which decline rapidly . Typical half-life estimates for this compound are less than 15 minutes, with clearance estimates averaging 2-3 L/kg/hr and volume estimates averaging 0.1-0.3 L/kg . DHA, the active metabolite of this compound, peaks within 25 minutes post-dose and is eliminated with a half-life of 30-60 minutes .

Result of Action

The result of this compound’s action is the clearance of Plasmodium parasites from the blood, leading to the resolution of malaria symptoms . It has also been found to have anti-inflammatory effects and to attenuate airway remodeling in asthma .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be stable in 0.9% w/v sodium chloride at various temperatures . The method of administration can also affect the duration of action of this compound . Furthermore, the presence of heme-bound proteins in the mitochondria has been implicated in the mechanism of action of this compound .

Future Directions

Biochemical Analysis

Biochemical Properties

Artesunate is metabolized to dihydroartemisinin (DHA), its active form . The 1,2,4-endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites . This interaction with heme is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has been found to exert organ- and tissue-protective effects by regulating oxidative stress, inflammation, autophagy, apoptosis, and fibrosis . It inhibits inflammatory factors and affects anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .

Molecular Mechanism

This compound’s molecular mechanism of action involves the generation of free radicals through its active metabolite DHA . These free radicals inhibit the normal function of Plasmodium parasites, affecting protein and nucleic acid synthesis during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .

Temporal Effects in Laboratory Settings

This compound has been found to have long-term stability when physically separated from other active principles in a bilayer co-formulation tablet . This stability is crucial for its effectiveness, especially under tropical conditions where degradation could otherwise occur .

Dosage Effects in Animal Models

In animal models, this compound has shown neuroprotective effects . When administered at a dosage of 100 mg/kg twice daily for 14 days, it significantly upregulated key proteins in the PINK1/PARKIN pathway .

Metabolic Pathways

This compound is metabolized to the active form DHA . This process involves hydrolysis of the 4-carbon ester group via plasma esterase enzyme . Given the metabolic pathways of this compound, it is not susceptible to many common drug-drug interactions involving CYP450 enzymes .

Transport and Distribution

This compound is rapidly distributed within the body following administration . Its clearance and volume estimates average 2 - 3 L/kg/hr and 0.1 - 0.3 L/kg, respectively . This rapid distribution is crucial for its effectiveness in treating malaria.

Subcellular Localization

Given its mechanism of action, it is likely that this compound and its active metabolite DHA interact with heme within the parasite’s food vacuole .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Artesunate involves the conversion of dihydroartemisinic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "Dihydroartemisinic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dihydroartemisinic acid is reacted with hydrogen peroxide and sodium hydroxide to form artemisinic acid.", "Step 2: Artemisinic acid is reacted with sodium bicarbonate and acetic anhydride to form acetylated artemisinic acid.", "Step 3: Acetylated artemisinic acid is reacted with methanol and water to form artesunate." ] } | |

| 88495-63-0 | |

Molecular Formula |

C19H28O8 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1 |

InChI Key |

FIHJKUPKCHIPAT-MFMTXCBGSA-N |

Isomeric SMILES |

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Appearance |

Solid powder |

Color/Form |

Fine white crystalline powder |

melting_point |

131-135 |

| 88495-63-0 | |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection. |

solubility |

In water, 56.2 mg/L at 25 °C (est) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

artesunate Dihydroartemisinin, Succinyl Dihydroartemisinine 12 alpha succinate dihydroartemisinine-12-alpha-succinate Malacef malartin SM 804 SM-804 SM804 sodium artesunate succinyl dihydroartemisinin |

vapor_pressure |

3.2X10-9 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)